![molecular formula C22H22FN3O4 B11182299 2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11182299.png)
2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a fluorophenyl group, a hydroxyethyl group, and a methoxyphenylacetamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE involves multiple steps, including the formation of the pyrimidine ring and subsequent substitutions. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxyethyl and methoxyphenylacetamide groups contribute to the compound’s overall stability and solubility. The pathways involved in its action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents. For example:
2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE: Shares the fluorophenyl and hydroxy groups but differs in the core structure.
Indole derivatives: Possess similar biological activities but have a different core structure. The uniqueness of 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C22H22FN3O4 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22FN3O4/c1-14-17(11-12-27)22(29)26(21(24-14)15-7-9-16(23)10-8-15)13-20(28)25-18-5-3-4-6-19(18)30-2/h3-10,27H,11-13H2,1-2H3,(H,25,28) |
InChI Key |
VPYGFJZGAGTZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3OC)CCO |
Origin of Product |
United States |
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